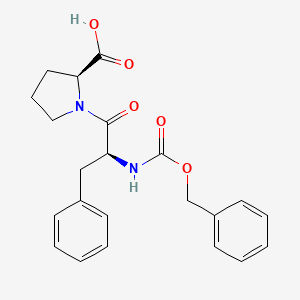

Z-Phe-pro-OH

Description

The exact mass of the compound Z-Phe-pro-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Phe-pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMUASKUOLVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998000 | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-64-9 | |

| Record name | 1-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Phe-Pro-OH: Technical Characterization and Application Guide

Topic: Z-Phe-Pro-OH Chemical Structure, Synthesis, and Enzymatic Applications Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Enzymologists

Executive Summary

Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) is a specialized dipeptide derivative functioning primarily as a carboxypeptidase substrate and a chiral building block in peptidomimetic drug design. Unlike standard prolyl endopeptidase (PREP) substrates (e.g., Z-Gly-Pro-pNA) which target internal proline cleavage, Z-Phe-Pro-OH serves as a critical probe for enzymes cleaving C-terminal residues, specifically Carboxypeptidase Y (CPY) and Carboxypeptidase C .

This guide outlines the physicochemical properties, validated synthetic routes, and enzymatic assay protocols for Z-Phe-Pro-OH, designed to support reproducibility in high-stakes research environments.

Physicochemical Characterization

The following data establishes the baseline identity for Z-Phe-Pro-OH. All experimental batches should be validated against these parameters to ensure compound integrity.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanyl-L-proline |

| Common Abbreviation | Z-Phe-Pro-OH |

| CAS Number | 7669-64-9 |

| Molecular Formula | |

| Molecular Weight | 396.44 g/mol |

| Stereochemistry | L-Phenylalanine, L-Proline (L,L-isomer) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid) |

| Melting Point | 106–108 °C (Solvent dependent) |

Structural Visualization

The molecule consists of a hydrophobic benzyl carbamate (Z) protecting group, a phenylalanine linker, and a C-terminal proline with a free carboxylic acid.

[7]

Synthetic Methodology: Solution-Phase Coupling

While solid-phase synthesis (SPPS) is common, solution-phase synthesis via active esters is preferred for Z-Phe-Pro-OH to minimize racemization of the phenylalanine residue and ensure high purity of the dipeptide acid.

Protocol: Activated Ester Coupling (Z-Phe-OSu Route)

Rationale: Direct coupling using DCC/HOBt can lead to oxazolone formation and racemization at the Phe alpha-carbon. Using the pre-activated succinimide ester (Z-Phe-OSu) guarantees chiral integrity.

Step-by-Step Workflow

-

Reagents:

-

Z-L-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine hydroxysuccinimide ester).

-

L-Proline (Free acid).

-

Base:

or TEA (Triethylamine). -

Solvent: DMF/Water (1:1) or Dioxane/Water.

-

-

Procedure:

-

Solubilization: Dissolve L-Proline (1.2 eq) in a mixture of water and

(2.5 eq). Ensure pH is ~8–9. -

Coupling: Dissolve Z-Phe-OSu (1.0 eq) in DMF or Dioxane. Add dropwise to the Proline solution.

-

Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System:

85:10:5). -

Work-up:

-

Evaporate organic solvent (dioxane/DMF) under reduced pressure.

-

Acidify the remaining aqueous phase to pH 2 using 1N HCl.

-

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether.

-

Analytical Validation (QC)

To certify the compound for enzymatic assays, the following quality control thresholds must be met.

-

HPLC Purity:

(Column: C18; Gradient: 10-90% ACN in 0.1% TFA). -

Mass Spectrometry (ESI-MS):

-

Expected

. -

Expected

.

-

-

1H-NMR (DMSO-d6):

-

Confirm presence of Z-group aromatics (7.3 ppm, 5H).

-

Confirm Benzylic

(5.0 ppm, 2H). -

Confirm Phe-Pro amide linkage (distinct rotamers may be visible due to Proline cis/trans isomerization).

-

Biological Application: Carboxypeptidase Assay

Z-Phe-Pro-OH is a specific substrate for Carboxypeptidase Y (CPY) (lysosomal carboxypeptidase). Unlike Carboxypeptidase A (which rejects C-terminal Proline), CPY can cleave the Phe-Pro bond, releasing free Proline.

Assay Principle

The enzyme hydrolyzes the peptide bond between Phenylalanine and Proline.

Protocol: Ninhydrin Detection of Released Proline

Since the substrate is N-blocked, the only source of free amine reacting with ninhydrin is the released Proline.

Reagents:

-

Buffer: 50 mM MES or Sodium Phosphate, pH 6.5.

-

Substrate Stock: 10 mM Z-Phe-Pro-OH in DMSO.

-

Ninhydrin Reagent: Acidic Ninhydrin solution (specific for Proline detection, often yields a red/yellow chromophore differing from primary amines).

Method:

-

Equilibration: Mix 980 µL Buffer + 10 µL Substrate Stock (Final conc: 100 µM). Equilibrate to 25°C.

-

Initiation: Add 10 µL Enzyme solution (CPY).

-

Incubation: Incubate for 10–30 minutes.

-

Termination: Stop reaction by adding 10% TCA or heating to 95°C for 3 mins.

-

Detection: Add Ninhydrin reagent, heat at 100°C for 15 mins, cool, and measure Absorbance at 520 nm (or specific Proline max).

-

Quantification: Compare against a standard curve of L-Proline.

References

- Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. (Contextual reference for Prolyl peptidase specificity).

Technical Comparative Analysis: Z-Phe-Pro-OH vs. Z-D-Phe-Pro-OH

This technical guide provides a rigorous comparative analysis of Z-Phe-Pro-OH (L-L isomer) and its diastereomer Z-D-Phe-Pro-OH (D-L isomer). It is designed for researchers in peptide chemistry and drug discovery, focusing on the structural, analytical, and functional divergences driven by stereochemistry.

Executive Summary

The distinction between Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) and Z-D-Phe-Pro-OH extends far beyond simple chirality. The inversion of the Phenylalanine stereocenter from L to D fundamentally alters the peptide's secondary structure propensity. While the L-L isomer typically adopts an extended conformation, the D-L heterochiral sequence is a privileged scaffold for inducing Type II'

Structural & Conformational Analysis

Stereochemistry and Topology

The core difference lies in the backbone topology. In Z-Phe-Pro-OH , both residues possess the L-configuration (

The Beta-Turn Induction (Type II')

The D-Phe-Pro motif is a canonical inducer of the Type II'

-

Mechanism: The steric clash between the side chain of the D-residue and the pyrrolidine ring of Proline restricts the

and -

Significance: This turn mimics the exposed loops of proteins, making Z-D-Phe-Pro-OH valuable for designing inhibitors that target receptors recognizing such loops.

Cis-Trans Proline Isomerism

Both molecules exhibit cis-trans isomerism at the Phe-Pro amide bond. However, the equilibrium is influenced by the Aromatic-Proline Interaction :

-

Effect: The aromatic ring of Phenylalanine can stack against the Proline ring, stabilizing the cis isomer.

-

Differentiation: In the D-L isomer (Z-D-Phe-Pro-OH), the specific geometry of the

-turn often stabilizes a distinct rotamer population compared to the L-L isomer, which is readily observable by NMR.

Visualization: Conformational Topology

The following diagram illustrates the structural divergence between the extended L-L isomer and the turn-inducing D-L isomer.

Figure 1: Conformational divergence showing the beta-turn induction in the D-L isomer vs. the extended L-L form.

Physicochemical & Analytical Profiling

Distinguishing these diastereomers requires specific analytical protocols. They are not enantiomers , so they have distinct physical properties and can be separated on achiral stationary phases.

NMR Spectroscopy Diagnostics

Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation.[1]

-

Alpha-Proton Shifts: The C

proton of the D-Phe residue in Z-D-Phe-Pro-OH typically resonates at a different chemical shift than the L-Phe in the L-L isomer due to the magnetic anisotropy (ring current effect) of the adjacent Proline ring in the folded turn conformation. -

Amide Temperature Coefficients: In the D-L isomer, the amide proton (if present in a longer sequence or derivative) often shows a low temperature coefficient (

ppb/K), indicating it is shielded from solvent by an intramolecular hydrogen bond (characteristic of a

HPLC Separation Strategy

While Chiral HPLC is absolute, Reversed-Phase (C18) HPLC can often separate these diastereomers.[1]

| Parameter | Z-Phe-Pro-OH (L-L) | Z-D-Phe-Pro-OH (D-L) | Separation Mechanism |

| C18 Elution | Typically Later | Typically Earlier | Hydrophobic Surface Area: The folded D-L turn often buries hydrophobic surface area (intramolecular H-bonding), making it less retained than the extended L-L form. |

| Chiral HPLC | Distinct Peak | Distinct Peak | Interaction: Definitive separation on polysaccharide-based columns (e.g., CHIRALPAK® IA/IB).[1] |

| Solubility | High (Organic) | High (Organic) | Similar solubility in DMSO/MeOH; D-L may crystallize differently due to packing. |

Experimental Protocol: Diastereomer Separation

Objective: Verify purity of Z-D-Phe-Pro-OH and detect L-L impurity.

-

Column: C18 Analytical (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine/Z-group).

-

Self-Validation: Inject a 1:1 mix of authentic L-L and D-L standards. Baseline separation confirms the method's capability.

Synthetic Methodologies

The synthesis of Z-D-Phe-Pro-OH requires careful control to prevent racemization, which would revert the expensive D-Phe stereocenter back to L, yielding the unwanted diastereomer.

Coupling Protocol (Racemization Suppression)

The coupling of Z-D-Phe-OH to H-Pro-OR is generally safe from oxazolone formation because the Z (benzyloxycarbonyl) group is a urethane protector, which prevents the formation of the oxazolone intermediate that leads to racemization. However, over-activation can still cause issues.[1]

Recommended Reagents:

-

Activator: EDC/HOBt or HATU/HOAt.[1]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

-

Solvent: DMF or DCM.

Synthetic Workflow Visualization

Figure 2: Synthetic workflow highlighting the critical racemization checkpoint.

Biological & Drug Development Implications[3][4][5][6]

Proteolytic Stability

One of the primary reasons for selecting Z-D-Phe-Pro-OH over its L-L counterpart is metabolic stability .

-

Mechanism: Endogenous proteases (e.g., chymotrypsin, carboxypeptidases) possess chiral active sites evolved to hydrolyze L-peptide bonds.[1] The D-configuration sterically clashes with the enzyme's catalytic triad ("Steric Exclusion"), rendering the bond resistant to cleavage.

-

Application: Peptides incorporating the Z-D-Phe-Pro motif exhibit significantly extended half-lives in plasma, making them ideal candidates for oral or injectable therapeutics.

Peptidomimetics

-

Z-Phe-Pro-OH (L-L): Often serves as a substrate control or a "natural" baseline.

-

Z-D-Phe-Pro-OH (D-L): Used as a "Turn Mimetic." It locks the peptide into a bioactive conformation that can bind receptors with high affinity but without being degraded.[1] It is frequently used to constrain the geometry of bioactive peptides (e.g., Somatostatin analogs, Opioid peptides).

References

-

Beta-Turn Induction: Venkatachalam, C. M. (1968).[1][3] Stereochemical Criteria for Polypeptides and Proteins. V. Conformation of a System of Three Linked Peptide Units. Biopolymers.[1][4] Link

-

Proline Cis-Trans Isomerism: Dugave, C., & Demange, L. (2003).[1] Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews. Link

-

HPLC Separation of Diastereomers: Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

-

D-Amino Acid Stability: Kreil, G. (1997).[1] D-Amino Acids in Animal Peptides. Annual Review of Biochemistry. Link

-

Peptide Synthesis & Racemization: Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties and DMSO Solubility of N-α-Cbz-L-phenylalanyl-L-proline (Z-Phe-Pro-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Cbz-L-phenylalanyl-L-proline, commonly abbreviated as Z-Phe-Pro-OH, is a protected dipeptide of significant interest in medicinal chemistry and peptide synthesis. Its unique structural characteristics, imparted by the bulky N-terminal benzyloxycarbonyl (Z) protecting group, the aromatic phenylalanine residue, and the conformationally constrained proline, make it a valuable building block for creating complex peptide therapeutics with enhanced stability.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of Z-Phe-Pro-OH. It offers an in-depth analysis of its solubility in dimethyl sulfoxide (DMSO), a critical solvent in preclinical research, and presents detailed, field-proven protocols for its accurate characterization and dissolution to ensure reproducible experimental outcomes.

Introduction to Z-Phe-Pro-OH: A Core Component in Peptide Science

Chemical Identity

Z-Phe-Pro-OH is a dipeptide derivative where the amino group of L-phenylalanine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the phenylalanine is, in turn, peptide-bonded to an L-proline residue. The proline's carboxylic acid remains free. This structure is fundamental to its application in stepwise peptide synthesis, where the Z-group prevents unwanted side reactions at the N-terminus while subsequent amino acids are coupled to the C-terminal proline.

Significance in Peptide Synthesis and Drug Development

The incorporation of Z-Phe-Pro-OH into peptide chains is a strategic choice for several reasons:

-

Enhanced Stability: The rigid five-membered ring of proline introduces a "kink" in the peptide backbone, which can confer resistance to enzymatic degradation by proteases.[2]

-

Bioavailability: The lipophilic nature of the phenylalanine and the Z-group can aid in the development of peptide-based drugs with improved membrane permeability and overall bioavailability.[1]

-

Therapeutic Potential: It serves as a key intermediate in the synthesis of bioactive peptides, including enzyme inhibitors and receptor ligands, which are instrumental in drug discovery.[1]

Physical and Chemical Properties

A precise understanding of the physicochemical properties of Z-Phe-Pro-OH is paramount for its effective handling, storage, and application in quantitative experimental setups.

Summary of Physicochemical Data

The key properties of Z-Phe-Pro-OH are summarized below for quick reference.

| Property | Value | Source(s) |

| Synonyms | Z-L-phenylalanyl-L-proline | [1] |

| CAS Number | 7669-64-9 | [1] |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [1][3] |

| Molecular Weight | 396.44 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -37 ± 2° (c=2 in Methanol) | [1] |

| Storage Conditions | Store at ≤ -10 °C | [1] |

Note: A definitive melting point for Z-Phe-Pro-OH is not consistently reported in publicly available literature. It is recommended to determine this experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus for each new batch.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of organic compounds, including many that are poorly soluble in aqueous solutions.[4][5] It is a solvent of choice for preparing high-concentration stock solutions in drug discovery and biological assays.

Qualitative and Quantitative Solubility Analysis

The structure of Z-Phe-Pro-OH, containing two hydrophobic phenyl rings and a largely aliphatic proline ring, suggests that it is a hydrophobic peptide.[7] Such peptides generally dissolve well in organic solvents like DMSO.[8][9] It is reasonable to hypothesize that the solubility of Z-Phe-Pro-OH in DMSO is substantial, likely exceeding 10 mg/mL. However, this must be confirmed experimentally.

Factors Influencing Dissolution

Achieving a clear, homogenous solution of Z-Phe-Pro-OH in DMSO requires attention to several critical factors:

-

Solvent Purity: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds. It is imperative to use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened container. [6]

-

Mechanical Agitation: Z-Phe-Pro-OH may not dissolve instantaneously. Gentle vortexing and, more effectively, sonication in a water bath are often required to break down aggregates and facilitate complete dissolution.[7][10]

-

Temperature: While gentle warming can increase the rate of dissolution, it should be done with caution to avoid potential degradation of the peptide. Room temperature dissolution with sonication is the preferred starting method.

Logical Workflow for Solubilization

The following diagram outlines the systematic process for preparing a Z-Phe-Pro-OH stock solution in DMSO.

Caption: A step-by-step workflow for the reliable dissolution of Z-Phe-Pro-OH in DMSO.

Experimental Protocol: Determining the Saturated Solubility of Z-Phe-Pro-OH in DMSO

This protocol provides a robust, self-validating method for quantifying the solubility of Z-Phe-Pro-OH in DMSO, a critical parameter for designing experiments.

Step-by-Step Methodology

-

Preparation: In several sterile 2 mL microcentrifuge tubes, add an excess amount of Z-Phe-Pro-OH (e.g., 20-30 mg) to each tube. The key is to ensure solid material will remain after equilibrium is reached.

-

Solvent Addition: Accurately pipette 1.0 mL of anhydrous DMSO into each tube.

-

Equilibration (The "Why"): Seal the tubes tightly and place them on a rotator or shaker at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. Causality: This extended equilibration period is crucial to ensure the solution reaches thermodynamic equilibrium, representing the true maximum amount of solute that can be dissolved.

-

Phase Separation (The "Why"): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid. Causality: This step ensures that the supernatant to be analyzed is completely free of any solid particulates, which would otherwise artificially inflate the measured concentration.

-

Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) from each tube without disturbing the pellet.

-

Dilution: Dilute the extracted supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A large dilution factor (e.g., 1:100 or 1:200) will likely be necessary.

-

Quantification (The "Why"): Analyze the diluted samples using a validated HPLC method with a UV detector set to a wavelength where the Z-group absorbs strongly (approx. 254 nm). Quantify the concentration against a standard curve prepared with known concentrations of Z-Phe-Pro-OH. Causality: HPLC-UV provides a highly specific and quantitative measurement, ensuring that the calculated solubility is accurate and reproducible. This is the self-validating step of the protocol.

-

Calculation: Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration by the dilution factor. The result is the saturated solubility in mg/mL or mM.

Molecular Attributes and Practical Considerations

Interrelationship of Molecular Features and Properties

The physical properties and solubility of Z-Phe-Pro-OH are a direct consequence of its molecular structure. The interplay between its hydrophobic and polar functional groups dictates its behavior in different environments.

Caption: A diagram illustrating how the structural components of Z-Phe-Pro-OH influence its chemical features and observable properties.

Best Practices for Stock Solution Handling

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the DMSO stock solution into single-use volumes immediately after preparation.[6]

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. A stock solution in DMSO stored at -20°C should be used within one month, while storage at -80°C can extend its viability to six months.[6]

-

Use in Aqueous Buffers: When diluting the DMSO stock into an aqueous buffer for biological assays, add the DMSO stock slowly to the buffer while vortexing.[10] This prevents the peptide from precipitating out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.[11]

Conclusion

Z-Phe-Pro-OH is a cornerstone dipeptide for the synthesis of advanced therapeutic peptides. A thorough understanding of its physical properties, particularly its solubility characteristics in DMSO, is not merely academic but a practical necessity for ensuring the accuracy, reproducibility, and ultimate success of research and development endeavors. By employing the rigorous protocols and adhering to the best practices outlined in this guide, scientists can confidently harness the full potential of this versatile molecule.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

-

LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. Z-Pro-Phe-OH | CAS 17350-17-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. lifetein.com [lifetein.com]

- 11. biocat.com [biocat.com]

Chemical synonyms for Z-Phe-pro-OH in scientific literature

[1]

Executive Summary

Z-Phe-Pro-OH (CAS: 7669-64-9) is a protected dipeptide intermediate critical in medicinal chemistry and peptide synthesis.[1] Chemically defined as N-Benzyloxycarbonyl-L-phenylalanyl-L-proline , it serves as a robust building block for fragment condensation strategies due to the unique properties of the C-terminal proline, which minimizes racemization risks during coupling.

This guide provides a definitive taxonomy of its chemical synonyms, distinguishes it from common sequence isomers (e.g., Z-Pro-Phe-OH), and outlines its utility in the development of Prolyl Oligopeptidase (POP) inhibitors.

Chemical Identity & Structural Analysis[2][3][4]

To ensure experimental reproducibility, the compound must be identified by its rigorous chemical structure rather than loose trade names.

Core Chemical Data

| Property | Specification |

| IUPAC Name | (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

| Common Name | Z-Phe-Pro-OH |

| CAS Registry Number | 7669-64-9 |

| Molecular Formula | C₂₂H₂₄N₂O₅ |

| Molecular Weight | 396.44 g/mol |

| Stereochemistry | L-Phenylalanine, L-Proline (unless specified as D- or dl-) |

| PubChem CID | 100091 |

| MDL Number | MFCD00037337 |

Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the orthogonal protection provided by the Z-group.

Figure 1: Structural decomposition of Z-Phe-Pro-OH, detailing the N-terminal protection and residue connectivity.

Nomenclature & Synonym Taxonomy

Searching scientific literature requires a broad query strategy to capture all naming variations. The following taxonomy categorizes synonyms by their usage context.

Primary Chemical Synonyms

These terms are chemically accurate and commonly used in synthesis protocols.

-

Z-L-Phe-L-Pro-OH (Explicit stereochemistry)

-

N-Cbz-L-phenylalanyl-L-proline ("Cbz" is the alternative abbreviation for the Z group)

-

N-Benzyloxycarbonyl-Phe-Pro

-

Carbobenzoxy-phenylalanyl-proline

Abbreviation Variations

-

Z-Phe-Pro (Often implies the free acid form in context, but can be ambiguous; always verify the C-terminus)

-

Cbz-Phe-Pro

Commercial & Database Aliases

-

Z-Phenylproline (Note: This is a commercially used misnomer found in some catalogs. Chemically, "Phenylproline" implies a substituted proline ring, which is incorrect. Use caution if this term appears without a structure verification.)

-

Z-L-Phenylalanyl-L-proline [1]

⚠️ Critical Distinction: Sequence Isomers

Researchers frequently confuse Z-Phe-Pro-OH with its sequence isomer. This distinction is vital for bioactivity.

| Compound | Sequence | CAS Number | Biological Role |

| Z-Phe-Pro-OH | Phe → Pro | 7669-64-9 | POP Substrate/Inhibitor Precursor |

| Z-Pro-Phe-OH | Pro → Phe | 17350-17-3 | Distinct Protease Substrate |

Synthetic Utility & Applications

Fragment Condensation Strategy

Z-Phe-Pro-OH is a "privileged" fragment for convergent peptide synthesis.

-

Mechanism : In standard peptide coupling, activating the C-terminal amino acid often risks racemization via oxazolone formation.

-

Advantage : Proline is an imino acid (secondary amine). It lacks the amide hydrogen required to form an oxazolone ring. Therefore, Z-Phe-Pro-OH can be activated and coupled to a growing peptide chain with negligible racemization , making it an ideal block for segment condensation.

Prolyl Oligopeptidase (POP) Research

The Z-Phe-Pro motif is central to the study of Prolyl Oligopeptidase (EC 3.4.21.26), a serine protease implicated in neurodegenerative diseases.[2]

-

Substrate Logic : POP cleaves post-proline bonds in short peptides. Z-Phe-Pro-OH mimics the transition state geometry.

-

Inhibitor Synthesis : It serves as a precursor for synthesizing transition-state inhibitors like Z-Phe-Pro-al (prolinal) or Z-Phe-Pro-F (fluoride).

Verification & Search Workflow

To ensure you are sourcing the correct compound, follow this self-validating search protocol.

Search Algorithm

-

Start with CAS : Query 7669-64-9.[1]

-

Verify MW : Confirm Molecular Weight is approx 396.4.

-

Check Sequence : Ensure Phenylalanine is the middle residue and Proline is the C-terminal residue.

-

Confirm Stereochemistry : Default is L,L. If "D-Phe" is mentioned, it is a different diastereomer used for inhibition studies.

Figure 2: Decision tree for verifying Z-Phe-Pro-OH identity against common database errors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Z-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: Z-Phe-Pro-OH in Drug Discovery

N-Benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-Pro-OH) is a protected dipeptide that serves as a crucial building block in the intricate process of peptide synthesis. Its unique structural combination of a lipophilic Z-group and the conformationally constrained proline residue makes it a valuable component in the development of peptide-based therapeutics, particularly in the design of enzyme inhibitors and other targeted therapies.[1] Researchers utilize Z-Phe-Pro-OH to systematically build larger peptide chains, leveraging its protected carboxyl group to ensure controlled, sequential bond formation.[1] However, as with any reactive chemical intermediate, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides an in-depth analysis of the safety considerations and handling precautions for Z-Phe-Pro-OH, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the rationale behind each recommendation. By understanding the "why," researchers can cultivate a more intuitive and robust safety culture in the laboratory.

Deconstructing the Safety Data Sheet (SDS): A Risk-Based Approach

While a specific, universally adopted GHS classification for Z-Phe-Pro-OH is not consistently available across all suppliers, a conservative approach based on the known hazards of its constituent parts and related N-protected amino acids is essential. The primary hazards are associated with its potential for irritation and the general risks of handling fine chemical powders.

Anticipated Hazard Profile

Based on SDS information for similar compounds, such as Z-Phe-OH, Z-Ala-OH, and other dipeptides, the following hazards should be anticipated[2][3]:

-

Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.

-

Eye Irritation: Direct contact with the eyes is likely to cause irritation.

-

Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[2][4][5]

-

Harmful if Swallowed: Ingestion may cause adverse health effects.[2]

It is crucial to treat Z-Phe-Pro-OH as a hazardous substance, even in the absence of extensive toxicological data, as a matter of good laboratory practice.[6]

Core Handling Protocols: From Vial to Waste

The following protocols are designed to mitigate the risks identified above. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and dispersal of Z-Phe-Pro-OH powder.

-

Chemical Fume Hood: All weighing and handling of powdered Z-Phe-Pro-OH must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents the inhalation of airborne particles.

-

Ventilated Enclosures: For larger-scale operations, the use of a ventilated balance enclosure or powder containment hood is recommended to provide a localized high-efficiency particulate air (HEPA) filtered environment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from accidental splashes or airborne powder. |

| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | A lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory | NIOSH-approved N95 respirator (or equivalent). | Recommended when handling larger quantities or if there's a potential for significant aerosolization, to prevent inhalation of the powder. |

Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling Z-Phe-Pro-OH powder.

Caption: Workflow for the safe handling of Z-Phe-Pro-OH powder.

Storage and Stability: Preserving Integrity

Proper storage is crucial not only for safety but also for maintaining the chemical's purity and reactivity.

-

Temperature: Z-Phe-Pro-OH should be stored at or below -10°C.[1] Some suppliers recommend storage at -20°C for long-term stability.[7]

-

Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[4] The compound is susceptible to degradation from moisture and atmospheric contaminants.

-

Incompatibilities: Avoid strong oxidizing agents, which can react with the organic components of the molecule.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[6][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Spill Response

The appropriate response to a spill depends on its scale.

Caption: Decision tree for responding to a Z-Phe-Pro-OH spill.

For any significant spill, especially outside of a containment hood, evacuation and notification of your institution's Environmental Health & Safety (EH&S) department is the most appropriate course of action.[6]

Conclusion

The safe and effective use of Z-Phe-Pro-OH in peptide synthesis hinges on a proactive and informed approach to laboratory safety. By understanding the rationale behind each handling precaution—from the necessity of a fume hood to the specifics of waste disposal—researchers can mitigate risks and foster a secure research environment. This guide serves as a technical framework for developing robust, self-validating safety protocols that protect both the scientist and the science.

References

-

AdooQ Bioscience. Z-Phe-OH | Buy from Supplier AdooQ®. [Link]

-

Peptide Synthetics. Materials safety data sheet. [Link]

-

AAPPTec. MSDS - Safety Data Sheet for Z-Ala-OH. [Link]

-

MakingCosmetics. SkinFirm Dipeptide - SDS (Safety Data Sheet). [Link]

-

Biorunstar. Are there any safety concerns when handling peptide substrates? - Blog. [Link]

-

AAPPTec. MSDS - Safety Data Sheet for Boc-Phe(4-NH2)-OH. [Link]

-

AAPPTec. MSDS - Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. [Link]

-

PubChem - NIH. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987. [Link]

-

Aapptec Peptides. Z-Phe-OH [1161-13-3]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]

- 7. adooq.com [adooq.com]

- 8. abmole.com [abmole.com]

Z-Phe-Pro-OH: A Strategic Chiral Scaffold in Peptidomimetic Design

Topic: Z-Phe-Pro-OH as a Chiral Building Block in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Phe-Pro-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-proline) represents a privileged dipeptide scaffold in medicinal chemistry, serving as a critical junction between classical peptide synthesis and modern peptidomimetic drug design.[1] Its structural significance lies in the Phe-Pro motif, a sequence frequently recognized as a scissile bond by aspartyl proteases (e.g., HIV-1 protease) and a primary determinant of

This guide provides a rigorous technical analysis of Z-Phe-Pro-OH, detailing its optimized synthesis, racemization control strategies, and its pivotal role as a precursor for transition-state isosteres in antiviral therapeutics.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

Before integrating Z-Phe-Pro-OH into complex synthetic schemes, verification of its physicochemical integrity is paramount. The compound exhibits specific optical rotation and solubility profiles that serve as quality control benchmarks.

Table 1: Physicochemical Specifications of Z-Phe-Pro-OH

| Property | Specification | Notes |

| IUPAC Name | (2S)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

| CAS Number | 3588-63-4 | Specific to the L,L-isomer. |

| Molecular Formula | ||

| Molecular Weight | 396.44 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 106–108 °C (Recrystallized) | Lit. range varies (85-87°C for amorphous/solvate forms). |

| Optical Rotation | Rotation is highly solvent-dependent. | |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, DCM. | Sparingly soluble in water. |

| Stability | Stable at -20°C (desiccated). | Hygroscopic; store under inert gas. |

Synthetic Utility & Protocols

The synthesis of Z-Phe-Pro-OH is a classic test case for racemization suppression . The activation of the Phenylalanine carboxyl group, even when urethane-protected (Z-group), is susceptible to oxazolone formation due to the steric bulk and electronic nature of the adjacent benzyl side chain.

Critical Control Point: Racemization

Coupling Z-Phe-OH to Proline (a secondary amine) is sterically demanding. Slow coupling rates increase the lifetime of the activated ester, thereby increasing the risk of

-

Risk Factor: High.

-

Mitigation: Use of Oxyma Pure (Ethyl cyanohydroxyiminoacetate) with DIC (Diisopropylcarbodiimide) has been proven superior to HOBt/EDC in maintaining chiral integrity for this specific dipeptide sequence.

Optimized Solution-Phase Synthesis Protocol

Objective: Synthesis of Z-Phe-Pro-OH via methyl ester intermediate to ensure purity.

Step 1: Coupling (Z-Phe-OH + H-Pro-OMe)

-

Dissolution: Dissolve Z-Phe-OH (1.0 eq) and H-Pro-OMe·HCl (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (2.2 eq) to neutralize the amine salt. Cool to 0°C.[2]

-

Activation: Add Oxyma Pure (1.1 eq) followed by DIC (1.1 eq) dropwise.

-

Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), 5%

(remove unreacted acid), and brine. Dry over

Step 2: Saponification (Z-Phe-Pro-OMe

-

Dissolve the crude ester in THF/Water (3:1).

-

Add LiOH (2.0 eq) at 0°C.

-

Monitor hydrolysis (typically < 2 hours). Note: Prolonged exposure to base can cause epimerization even at this stage.

-

Acidify carefully to pH 2-3 with 1N HCl and extract with EtOAc.

-

Crystallization: Recrystallize from EtOAc/Hexanes to obtain high-purity Z-Phe-Pro-OH.

Racemization Mechanism Visualization

The following diagram illustrates the competitive pathway between successful coupling and the formation of the oxazolone intermediate which leads to loss of chirality.

Figure 1: Kinetic competition between peptide bond formation and oxazolone-mediated racemization during Z-Phe activation.

Medicinal Chemistry Applications

HIV Protease Inhibitor Precursors

The Phe-Pro sequence is a substrate specificity motif for HIV-1 protease. Early rational drug design utilized Z-Phe-Pro-OH as a starting material to synthesize hydroxyethylene or hydroxyethylamine isosteres. These non-cleavable mimics replace the scissile amide bond (

-

Mechanism: The hydroxyl group mimics the tetrahedral transition state of amide hydrolysis, coordinating with the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site.

-

Workflow: Z-Phe-Pro-OH is often reduced (via aldehyde) or reacted with chiral organometallics to generate the core scaffold of inhibitors like Saquinavir analogues.

Structural Mimetics: -Turn Induction

In protein folding studies and peptidomimetic design, the Proline residue within Z-Phe-Pro-OH plays a unique structural role due to the cis/trans isomerization of the tertiary amide bond (Phe-Pro bond).

-

Cis-Conformation: Favors the formation of Type VI

-turns . -

Application: Researchers use Z-Phe-Pro-OH derivatives to lock peptides into specific conformations, stabilizing bioactive geometries for receptor binding studies (e.g., GPCR ligands).

Organocatalysis

While Proline itself is a famous organocatalyst, Pro-Phe dipeptides (derived from deprotecting Z-Phe-Pro-OH) serve as modular catalysts for asymmetric aldol reactions. The Z-group can be removed via hydrogenolysis (

Workflow: From Building Block to Bioactive Scaffold

The following diagram outlines the strategic utilization of Z-Phe-Pro-OH in a drug discovery campaign, highlighting the divergence between structural studies and inhibitor synthesis.

Figure 2: Strategic divergence of Z-Phe-Pro-OH applications in pharmaceutical research.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Chemistry – A European Journal. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Transition states of native and drug-resistant HIV-1 protease.[3] PNAS. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Z-Phe-Pro-OH and Boc-Phe-Pro-OH Protecting Groups

Executive Summary

In peptide therapeutics and organic synthesis, the choice between Z-Phe-Pro-OH (Carbobenzyloxy-L-phenylalanyl-L-proline) and Boc-Phe-Pro-OH (tert-Butyloxycarbonyl-L-phenylalanyl-L-proline) is rarely a matter of simple preference. It is a strategic decision dictated by the synthesis phase (solid vs. solution), the solubility requirements of the fragment, and, most critically, the management of diketopiperazine (DKP) formation .

The Phe-Pro dipeptide sequence is kinetically notorious for DKP formation due to the conformational constraints imposed by the proline residue. This guide analyzes the physicochemical distinctions between the Z (Cbz) and Boc protecting groups in this specific context, providing actionable protocols to mitigate side reactions during drug development workflows.

Part 1: Structural & Mechanistic Foundations

Chemical Identity & Orthogonality

The fundamental difference lies in the N-terminal carbamate protecting group, which dictates the deprotection conditions and orthogonality to other functional groups.

| Feature | Z-Phe-Pro-OH (Cbz) | Boc-Phe-Pro-OH (t-Boc) |

| Protecting Group | Benzyloxycarbonyl (Carbobenzyloxy) | tert-Butyloxycarbonyl |

| Lability | Reductive / Strong Acid | Mild Acid |

| Cleavage Reagents | TFA (Trifluoroacetic acid)HCl/Dioxane | |

| Stability | Stable to TFA, weak bases. | Stable to Hydrogenolysis, bases. |

| Primary Utility | Solution-phase synthesis; Fragment condensation. | Solid-Phase Peptide Synthesis (SPPS); Stepwise elongation. |

| By-products | Toluene, | Isobutene, |

Solubility & Physical Behavior

-

Z-Phe-Pro-OH: The benzyl aromatic ring adds significant lipophilicity. This is advantageous in solution-phase synthesis where the intermediate must be extracted into organic solvents (e.g., EtOAc, DCM) to wash away water-soluble impurities. It often crystallizes better than Boc derivatives, aiding in purification without chromatography.

-

Boc-Phe-Pro-OH: Highly soluble in standard organic solvents (DMF, DCM). The tert-butyl group is bulky but less hydrophobic than the benzyl group.

Part 2: The "Phe-Pro" Challenge (Diketopiperazine Formation)

The Mechanism of Failure

The Phe-Pro sequence is uniquely prone to Diketopiperazine (DKP) formation. This is an intramolecular cyclization where the deprotected N-terminal amine attacks the C-terminal carbonyl (ester or amide), cleaving the peptide chain and forming a cyclic dipeptide.

-

Why Phe-Pro? Proline's cyclic structure forces the peptide backbone into a cis-conformation (turn), bringing the N-terminus and C-terminus into close proximity. Phenylalanine adds steric bulk that can favor this conformation.

-

The Risk Point: DKP formation occurs immediately after the N-terminal protecting group (Z or Boc) is removed, if the C-terminus is activated (e.g., an ester or on-resin).

Visualization: DKP Formation Pathway

The following diagram illustrates the kinetic trap that occurs during deprotection if not managed correctly.

Figure 1: The free amine of Phe-Pro attacks its own C-terminal ester, ejecting the resin or protecting group and forming a cyclic byproduct.

Part 3: Strategic Selection & Application

When to Choose Z-Phe-Pro-OH

Scenario: Solution-Phase Fragment Condensation.

-

Rationale: If you are building a long peptide by converging segments, Z-Phe-Pro-OH is ideal. You can couple it to a fragment, and then remove the Z-group via catalytic hydrogenation (

). -

The Advantage: Hydrogenolysis occurs under neutral conditions . This prevents the protonation of the amine. While a neutral amine can form DKP, the absence of acid/base cycles minimizes side reactions associated with acid-labile side chains (e.g., Trp, Met).

-

The Risk: Since the amine is released in a neutral state, it is immediately nucleophilic. If the C-terminus is an active ester, DKP formation is rapid. Mitigation: Ensure the C-terminus is a stable amide or free acid before deprotection.

When to Choose Boc-Phe-Pro-OH

Scenario: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy).

-

Rationale: Used in standard stepwise synthesis. The Boc group is removed with TFA.[1][2]

-

The Advantage: The product of TFA cleavage is the amine salt (

). The protonated amine cannot nucleophilically attack the ester, temporarily preventing DKP formation. -

The Risk: The danger arises during the neutralization step (adding DIEA/TEA) required for the next coupling. Once neutralized, the amine becomes reactive.

-

Mitigation: Use "in situ" neutralization protocols where the base is added simultaneously with the next activated amino acid, minimizing the time the free amine exists uncoupled.

Part 4: Experimental Protocols

Protocol A: Safe Deprotection of Boc-Phe-Pro-X (SPPS Context)

Objective: Remove Boc group while minimizing DKP formation on-resin.

-

Swelling: Swell resin in DCM for 15 mins.

-

Cleavage: Treat with 50% TFA in DCM (containing 1% m-cresol as scavenger) for 2 x 1 min (flow wash) then 1 x 20 min.

-

Wash: Wash extensively with DCM (Do NOT wash with DMF/Base yet).

-

Coupling (The Critical Step):

-

Dissolve next amino acid (e.g., Boc-Xaa-OH) and activator (e.g., HBTU/HATU).

-

Add DIEA (Diisopropylethylamine) to the amino acid solution first.

-

Add this mixture immediately to the resin.

-

Why? This ensures the amine is neutralized only in the presence of the activated electrophile, favoring coupling over DKP cyclization.

-

Protocol B: Hydrogenolysis of Z-Phe-Pro-OH Derivatives

Objective: Remove Z group in solution phase.[1]

-

Solvent: Dissolve Z-Phe-Pro-OR in MeOH or EtOH (approx 0.1 M).

-

Catalyst: Add 10% Pd/C (5-10% by weight of substrate).

-

Atmosphere: Purge with

, then introduce -

Monitoring: Stir vigorously. Monitor by TLC (Z-group UV absorbance disappears).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Caution: If the product is H-Phe-Pro-OR (ester), use immediately. Do not store the free base ester, or it will cyclize to DKP.

-

Part 5: Decision Matrix

Use this flowchart to select the correct protecting group for your workflow.

Figure 2: Decision logic based on synthesis phase and chemical sensitivity.

References

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[3] A side reaction in solid-phase peptide synthesis.[3][4] Journal of the American Chemical Society, 94(9), 3102–3106.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

-

Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of model peptides containing proline. International Journal of Peptide and Protein Research, 34(4), 295-298.

Sources

Methodological & Application

Application Note: Catalytic Transfer Hydrogenation (CTH) Protocol for Z-Group Deprotection

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone transformation in organic synthesis and peptide chemistry.[1] While traditional catalytic hydrogenation (

Catalytic Transfer Hydrogenation (CTH) offers a superior alternative for bench-scale and high-throughput applications. By utilizing stable organic hydrogen donors (e.g., ammonium formate, 1,4-cyclohexadiene) in the presence of Palladium on Carbon (Pd/C), researchers can achieve rapid, selective deprotection under ambient pressure with simple glassware.

This guide details two field-proven protocols:

-

The Ammonium Formate Protocol: Robust, fast, and cost-effective (Ideal for general amines).

-

The 1,4-Cyclohexadiene Protocol: Neutral and mild (Ideal for acid/base-sensitive peptides).

Strategic Considerations & Mechanism

The Mechanistic Advantage

Unlike direct hydrogenation, where

Mechanism of Action:

-

Adsorption: The hydrogen donor and the Z-protected substrate adsorb onto the Pd surface.

-

Transfer: The donor releases hydrogen to form

species. -

Hydrogenolysis: The C-O bond of the Z-group is cleaved by

.[1] -

Decarboxylation: The resulting carbamic acid collapses to release

and the free amine. Toluene is released as a byproduct.

Visualization: Reaction Pathway

The following diagram illustrates the concurrent cycles of hydrogen generation and Z-group cleavage.

Figure 1: Mechanistic flow of Catalytic Transfer Hydrogenation. The donor regenerates the active Pd-H species in situ.

Donor Selection Matrix

Choose your protocol based on substrate sensitivity and equipment availability.

| Feature | Ammonium Formate ( | 1,4-Cyclohexadiene (1,4-CHD) | Cyclohexene |

| Reaction Rate | Very Fast (10–60 min) | Fast (1–4 h) | Slow (requires reflux) |

| Temperature | RT to Mild Heat ( | RT | Reflux ( |

| pH Conditions | Slightly Basic/Acidic (Amphoteric) | Neutral | Neutral |

| Byproducts | Benzene (Volatile liquid) | Benzene | |

| Selectivity | High | Very High (Preserves Halogens) | Moderate |

| Safety | Safe solid | Flammable liquid | Flammable liquid |

| Best For | Standard organic intermediates | Peptides, Cys/Met containing | Robust substrates |

Experimental Protocols

Protocol A: Ammonium Formate (Standard Method)

Application: Robust deprotection of N-Z groups in amino acids and drug intermediates.

Self-Validating Indicator: Vigorous evolution of gas (

Materials:

-

Substrate (1.0 equiv)

-

10% Pd/C (wet support preferred to minimize fire risk, 10–20 wt% relative to substrate)

-

Ammonium Formate (3.0–5.0 equiv)[1]

-

Methanol (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve the Z-protected substrate in Methanol (MeOH). Nitrogen purging is not strictly required but good practice.

-

Catalyst Addition: Carefully add 10% Pd/C.

-

Safety Note: Pd/C is pyrophoric when dry. Use "wet" catalyst (50%

) or add under an inert blanket.

-

-

Donor Addition: Add Ammonium Formate in a single portion.

-

Reaction: Stir the suspension.

-

Observation: Effervescence should begin immediately.

-

Temperature: Start at Room Temperature (RT). If sluggish after 30 mins, warm to 40–50°C.

-

-

Monitoring: Check TLC after 30 minutes. The reaction is typically complete within 1 hour.

-

Workup (Crucial Step):

-

Filter the mixture through a Celite pad to remove Pd/C.[1][2]

-

Caution: The filter cake is flammable. Keep it wet with water before disposal.

-

Concentrate the filtrate.[1]

-

Salt Removal: The residue often contains ammonium formate salts. Partition between EtOAc and Water, or sublime the salts if the product is stable (high vacuum, 40°C).

-

Protocol B: 1,4-Cyclohexadiene (Sensitive/Peptide Method)

Application: Deprotection of peptides containing Methionine (Met), Cysteine (Cys), or halogenated aromatics (Cl, Br) where reduction is a risk. Self-Validating Indicator: Reaction remains clear/neutral; no salt formation.

Materials:

-

Substrate (1.0 equiv)

-

1,4-Cyclohexadiene (5.0–10.0 equiv)

-

Ethanol or Methanol (0.1 M)

Step-by-Step Workflow:

-

Preparation: Dissolve substrate in Ethanol/Methanol.

-

Catalyst Addition: Add 10% Pd/C.

-

Donor Addition: Add 1,4-Cyclohexadiene (liquid) via syringe.

-

Reaction: Stir at Room Temperature .

-

Note: Do not heat unless necessary. 1,4-CHD is volatile and effective at RT.

-

-

Monitoring: Reaction time is typically 1–4 hours.

-

Workup:

Visual Workflow Guide

Figure 2: Decision tree and workflow for selecting the appropriate CTH protocol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction in real-time.

| Issue | Diagnosis | Corrective Action | Mechanism |

| Reaction Stalls | Catalyst Poisoning | Add fresh catalyst (5 wt%). Check for Sulfur/Phosphorus in substrate.[7][8] | S/P lone pairs bind irreversibly to Pd active sites. |

| No Gas Evolution (Protocol A) | Inactive Donor/Cat | Check if Ammonium Formate is wet/clumped. Ensure Pd/C is not fully oxidized.[8] | Moisture absorbs heat; oxidized Pd requires induction time. |

| Dehalogenation (Loss of Cl/Br) | Over-reduction | Switch to 1,4-Cyclohexadiene . Reduce Temp to RT. Stop exactly at completion. | CTH with Formate is more aggressive; 1,4-CHD is kinetically slower on Ar-X bonds. |

| Product is a Salt | Ammonium Carbamate | Perform aqueous wash (pH > 9) or sublime salts ( | |

| Fire at Filter | Dry Pd/C | ALWAYS wet the Celite pad with water before disposing into solid waste. | Pd/C retains adsorbed hydrogen and is pyrophoric upon drying. |

References

-

Review of CTH Methods

-

Anwer, M. K., & Spatola, A. F. (1980). Reaction of ammonium formate with Pd/C: A versatile method for catalytic transfer hydrogenation. Synthesis, 1980(11), 929-932. Link

-

-

1,4-Cyclohexadiene Protocol

-

Selectivity Studies

-

Mechanism & Kinetics

-

Pietropaolo, R., et al. (1990). Kinetics and mechanism of the hydrogen transfer from ammonium formate to unsaturated compounds. Journal of Organometallic Chemistry. Link

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. Catalytic Z-Selective Cross-Metathesis with Secondary Silyl- and Benzyl-Protected Allylic Ethers: Mechanistic Aspects and Applications to Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Prolyl Oligopeptidase (POP) Inhibitors Utilizing a Z-Phe-pro-OH Scaffold: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for neurodegenerative diseases and cognitive disorders due to its role in the metabolism of proline-containing neuropeptides.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of POP inhibitors, leveraging the versatile dipeptide scaffold, N-Benzyloxycarbonyl-L-phenylalanyl-L-proline (Z-Phe-pro-OH). We will delve into the rationale behind inhibitor design, step-by-step synthetic procedures, and robust analytical methods for characterization and activity assessment. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel POP inhibitors.

Introduction: The Rationale for Targeting Prolyl Oligopeptidase

Prolyl oligopeptidase (EC 3.4.21.26) is a unique serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[4][5] Its substrates include a variety of neuroactive peptides, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, implicating it in the regulation of diverse physiological processes, including learning, memory, and inflammation.[4][5] The dysregulation of POP activity has been linked to several neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression, making it an attractive target for therapeutic intervention.[3][6]

Beyond its enzymatic role, POP is also known to participate in protein-protein interactions, which may be independent of its peptidase activity.[1][5] This dual functionality adds another layer of complexity and opportunity for therapeutic modulation. Inhibition of POP has been shown to produce cognition-enhancing effects in preclinical models, further validating its potential as a drug target.[3]

The Z-Phe-pro-OH Scaffold: A Privileged Starting Point

The design of effective POP inhibitors often revolves around mimicking the natural substrate's interaction with the enzyme's active site. The structure of POP inhibitors can be conceptually divided into regions corresponding to the P1, P2, and P3 binding sites of the enzyme.[7] The dipeptide Z-Phe-pro-OH serves as an excellent foundational scaffold for several reasons:

-

Structural Mimicry: The proline residue readily occupies the S1 subsite, a key recognition element for POP.

-

Hydrophobicity and Bulk: The phenylalanine residue provides the necessary hydrophobicity and bulk to favorably interact with the S2 and S3 subsites of the enzyme.[6][8][9]

-

Synthetic Versatility: The N-terminal benzyloxycarbonyl (Z) protecting group offers stability and allows for selective deprotection and further modification.[10] The free carboxyl group of proline provides a reactive handle for coupling with various moieties to explore the P1' space and introduce "warhead" functionalities for covalent inhibition.[11]

This application note will focus on a synthetic strategy that utilizes Z-Phe-pro-OH as a key building block for creating a library of potential POP inhibitors.

Synthetic Workflow and Protocols

The overall synthetic strategy involves the coupling of Z-Phe-pro-OH with a diverse range of amines or other nucleophiles, followed by characterization and biological evaluation.

Figure 1: General workflow for the synthesis and evaluation of POP inhibitors from Z-Phe-pro-OH.

Materials and Reagents

-

Z-Phe-pro-OH (or Z-Phe-OH and L-Proline for initial synthesis)

-

Additives to suppress racemization (e.g., HOBt, Oxyma Pure)[12]

-

Bases (e.g., DIPEA, NMM)[15]

-

A variety of primary and secondary amines

-

Reagents for purification (e.g., HPLC grade solvents)

-

Reagents for POP inhibition assay (see Section 4)

Protocol 1: Synthesis of Z-Phe-pro-Amide Derivatives

This protocol outlines a general procedure for the solution-phase coupling of Z-Phe-pro-OH with a representative amine.

Objective: To synthesize a small library of Z-Phe-pro-amide derivatives for structure-activity relationship (SAR) studies.

Procedure:

-

Activation of Z-Phe-pro-OH:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Phe-pro-OH (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1 M concentration).[14]

-

Add the coupling additive, such as HOBt or Oxyma Pure (1.1 eq).[12]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the coupling reagent, for instance, DIC (1.1 eq), to the solution.[13]

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in the same anhydrous solvent.

-

Add the amine solution to the activated Z-Phe-pro-OH mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired Z-Phe-pro-amide derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

-

| Parameter | Condition | Rationale |

| Coupling Reagent | DIC, HBTU, T3P® | Efficiently activates the carboxylic acid for amide bond formation.[13][14][15] |

| Additive | HOBt, Oxyma Pure | Minimizes racemization, a common side reaction in peptide coupling.[12] |

| Base | DIPEA, NMM | Neutralizes the acid formed during the reaction without interfering with the coupling.[15] |

| Solvent | DMF, DCM | Good solubility for reactants and compatibility with coupling reagents.[14][16] |

| Temperature | 0 °C to RT | Initial cooling helps to control the reaction rate and minimize side reactions. |

Table 1: Key Parameters for Peptide Coupling Reactions.

Protocol 2: In Vitro Prolyl Oligopeptidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of the synthesized compounds against human POP.

Objective: To quantify the inhibitory activity of the synthesized Z-Phe-pro-amide derivatives.

Materials:

-

Recombinant human prolyl oligopeptidase

-

Assay buffer: 0.1 M sodium phosphate buffer, pH 7.4[17]

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)[17][18]

-

Synthesized inhibitor compounds dissolved in DMSO

-

96-well microtiter plates (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the POP enzyme in the assay buffer.

-

Prepare a stock solution of the substrate Z-Gly-Pro-AMC in 40% 1,4-dioxane.[17]

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add 137 µL of assay buffer.

-

Add 2 µL of the POP enzyme solution.

-

Add 3 µL of the inhibitor solution (or DMSO for control).

-

Pre-incubate the plate at 30 °C for 15 minutes.[17]

-

Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~485 nm) at regular intervals for 15-30 minutes.[17]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17][19]

-

Figure 2: Workflow for the in vitro POP inhibition assay.

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a variety of Z-Phe-pro-amide derivatives, researchers can elucidate key SAR trends. For instance, modifying the R-group attached to the proline's carboxyl group can probe the S1' pocket of the enzyme.

-

Hydrophobicity and Bulk: Increasing the hydrophobicity and steric bulk at positions corresponding to P2 and P3 generally leads to increased inhibitory potency.[8][9]

-

"Warhead" Moieties: Introducing electrophilic groups such as aldehydes, nitriles, or sulfonyl fluorides can lead to covalent, often irreversible, inhibition, significantly increasing potency.[7][18][20] For example, the well-known POP inhibitor Z-prolyl-prolinal contains an aldehyde that forms a hemiacetal with the active site serine.[21]

-

Cyclic and Rigid Scaffolds: Incorporating cyclic or rigid structures can lock the inhibitor into a bioactive conformation, improving binding affinity.[22]

Conclusion and Future Directions

The Z-Phe-pro-OH dipeptide represents a valuable and synthetically accessible starting point for the development of novel prolyl oligopeptidase inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, characterization, and biological evaluation of such compounds. Future work in this area could involve expanding the diversity of the coupled amine fragment, exploring different "warhead" chemistries for covalent inhibition, and optimizing pharmacokinetic properties such as blood-brain barrier permeability for in vivo applications.[20] The systematic application of these methods will undoubtedly contribute to the discovery of potent and selective POP inhibitors with therapeutic potential for a range of neurological disorders.

References

-

Männistö, P. T., & García-Horsman, J. A. (2017). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers in Aging Neuroscience, 9, 27. [Link]

-

Pripp, A. H. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Peptide Science, 12(1), 41-46. [Link]

-

García-Horsman, J. A. (2020). The role of prolyl oligopeptidase, understanding the puzzle. Annals of Translational Medicine, 8(4), 218. [Link]

-

Pripp, A. H. (2005). Quantitative Structure–Activity Relationship of Prolyl Oligopeptidase Inhibitory Peptides Derived from β-Casein Using Simple Amino Acid Descriptors. Journal of Agricultural and Food Chemistry, 53(25), 9678-9682. [Link]

-

Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. [Link]

-

Pripp, A. H. (2005). Quantitative Structure–Activity Relationship of Prolyl Oligopeptidase Inhibitory Peptides Derived from β-Casein Using Simple Amino Acid Descriptors. Request PDF. [Link]

-

Hellinger, R., et al. (2015). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products, 78(5), 1095-1103. [Link]

-

Szołtysik, K. A., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 1-18. [Link]

-

Yoshimoto, T., et al. (1983). Structure Activity Relationship of Inhibitors Specific for Prolyl Endopeptidase. Bioscience, Biotechnology, and Biochemistry, 47(7), 1597-1602. [Link]

-

ACS Publications. (2025). Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry. ACS Publications. [Link]

-

Garcia-Horsman, J. A., et al. (2016). The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. ClinMed International Library. [Link]

-

Wikipedia. Peptide synthesis. Wikipedia. [Link]

-

Bodanszky, M. (2001). Chemistry of peptide synthesis. Springer Science & Business Media. [Link]

-

Satkunarajah, T., et al. (2025). Design, synthesis and biological evaluation of novel[3][3]-fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv. [Link]

-

Ovid. (2018). Prolyl oligopeptidase inhibition reduces PolyQ... Journal of Cellular & Molecular Medicine. [Link]

-

Al-Kirshi, M. R., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(14), 10186-10206. [Link]

-

Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2818-2827. [Link]

-

Venäläinen, J. I., et al. (2007). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 408(1), 111-118. [Link]

-

Guardiola, S., et al. (2018). Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. Request PDF. [Link]

-

Svarcbahs, R., et al. (2023). The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. International Journal of Molecular Sciences, 24(12), 10214. [Link]

-